

Cellular Uptake and Transport of 2-Ketoglutaric Acid-13C2: A Technical Guide

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Compound of Interest

Compound Name: 2-Ketoglutaric acid-13C2

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Introduction

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α -KG), is a pivotal intermediate in the Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2][3] It sits at the critical intersection of carbon and nitrogen metabolism, serving as a precursor for the synthesis of amino acids like glutamate and acting as a signaling molecule.[1][3][4] The use of stable isotope-labeled versions, such as **2-Ketoglutaric acid-13C2**, is indispensable for researchers tracing its metabolic fate, quantifying pathway fluxes, and understanding its role in various physiological and pathological states. This guide provides an in-depth overview of the mechanisms governing the cellular uptake and transport of 2-Ketoglutaric acid, with a focus on methodologies relevant to its 13C2 isotopologue.

Core Mechanisms of Cellular Uptake and Transport

The transport of 2-Ketoglutaric acid across the plasma membrane is a regulated process, essential for its entry into cytosolic and mitochondrial metabolic pathways. At physiological pH, α -KG exists as a dianion, which limits its ability to freely diffuse across the lipid bilayer.[5] Consequently, its cellular uptake is primarily mediated by a suite of specialized transporter proteins.

Solute Carrier (SLC) Family Transporters

The largest family of transmembrane transporters, the SLC superfamily, plays a crucial role in the uptake of α -KG.



- Sodium-Dependent Dicarboxylate Cotransporter 3 (NaDC3 or SLC13A3): This transporter is a key player in the uptake of α-KG and other dicarboxylates, such as succinate.[6][7] NaDC3 utilizes the sodium gradient to drive the transport of its substrates into the cell. It is prominently expressed in the kidneys, liver, and astrocytes within the brain.[6][7][8] Pathogenic variants in the SLC13A3 gene can lead to a marked reduction in α-KG transport, causing rare metabolic disorders characterized by α-ketoglutarate accumulation and reversible leukoencephalopathy.[7][8]
- Organic Anion Transporters (OATs): Several members of the OAT family (part of the SLC22A family) are involved in the transport of α -KG.
 - OAT1 (SLC22A6): Located on the basolateral membrane of renal proximal tubule cells,
 OAT1 is a well-characterized transporter of α-KG.[9][10] It typically functions as an exchanger, mediating the uptake of extracellular organic anions (like α-KG) in exchange for intracellular dicarboxylates.[11] The physiological plasma concentration of α-KG can influence the kinetics of drug interactions with OAT1.[12]
 - OAT3 (SLC22A8): Similar to OAT1, OAT3 is expressed in the kidney and contributes to the transport of a wide array of organic anions. Studies in cells overexpressing OAT1 and OAT3 have shown that these transporters can influence cellular energy metabolism by modulating α-ketoglutarate levels.[10]

Mitochondrial Transport

Once inside the cell, α -KG must be transported into the mitochondrial matrix to participate in the TCA cycle. This is accomplished by the Oxoglutarate Carrier (OGC), also known as SLC25A11. The OGC is a member of the mitochondrial carrier family and functions as an antiporter, exchanging mitochondrial α -KG for cytosolic malate or other dicarboxylates.[13]

Unmediated Diffusion

While transporter-mediated uptake is the primary mechanism, some studies have noted a slow, unmediated diffusion of 2-ketoglutarate into cells.[5][14] This process is generally inefficient. To overcome this limitation in experimental settings, researchers often use cell-permeable esterified forms of α -KG, such as diethyl-2-ketoglutarate. These esters can more easily cross the cell membrane and are subsequently hydrolyzed by intracellular esterases to release α -KG. [5]



Quantitative Data on 2-Ketoglutaric Acid Transport

The following tables summarize key quantitative data related to the transport and inhibition of 2-Ketoglutaric acid.

Table 1: Kinetic and Inhibition Constants for OAT1

Ligand	Parameter	Value	Cell System	Substrate	Reference
α- Ketoglutara te	Ki	~5 µM	СНО	РАН	[12]

 $|\alpha$ -Ketoglutarate | Ki | ~5 μ M | CHO | Cidofovir |[12] |

Data from studies on Chinese Hamster Ovary (CHO) cells expressing Organic Anion Transporter 1 (OAT1). Ki represents the inhibition constant.

Table 2: Effect of Extracellular α -Ketoglutarate on Inhibitor Potency (IC50) at OAT1

Inhibitor	Substrate	α-KG (5 μM)	IC50 (μM)	Fold Increase	Reference
Probenecid	PAH	-	1.8 ± 0.2	-	[12]
		+	7.6 ± 1.1	4.2	[12]
Probenecid	Cidofovir	-	1.2 ± 0.1	-	[12]

 $| | | + | 1.3 \pm 0.2 | 1.1 | [12] |$

IC50 values demonstrate how the presence of physiological concentrations of α -KG can alter the inhibitory effect of drugs like probenecid in a substrate-dependent manner.

Key Experimental Protocols

Studying the cellular uptake of **2-Ketoglutaric acid-13C2** involves a combination of cell culture, stable isotope tracing, and advanced analytical techniques.



Protocol 1: General Isotope Tracing Experiment in Cultured Cells

Cell Culture:

- Plate cells (e.g., HEK293T, C2C12, or a specific cell line of interest) in appropriate culture vessels (e.g., 6-well plates).
- Grow cells to a desired confluency (typically 80-90%) in standard growth medium.

Isotope Labeling:

- Aspirate the growth medium and wash the cells once with a pre-warmed buffer (e.g., PBS or serum-free medium).
- Add experimental medium containing a known concentration of 2-Ketoglutaric acid-13C2. The concentration and incubation time should be optimized based on the specific research question and cell type. A typical time course might involve points from minutes to several hours.
- Metabolism Quenching and Metabolite Extraction:
 - To halt metabolic activity, rapidly aspirate the labeling medium.
 - Immediately wash the cell monolayer with ice-cold saline or PBS to remove extracellular label.
 - Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
 - Incubate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.
 - Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

Sample Preparation:

 Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and precipitated protein.



- Collect the supernatant containing the polar metabolites.
- Dry the supernatant completely using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., an initial mobile phase for LC-MS).

Analysis:

 Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy to identify and quantify the 13C-labeled metabolites.

Protocol 2: Transporter Activity Assay in Transfected Cells

- Transfection:
 - Transiently transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the transporter of interest (e.g., SLC13A3 or OAT1) or an empty vector control.
 - Allow 24-48 hours for gene expression.
- Uptake Assay:
 - Replate the transfected cells into a multi-well plate.
 - Wash the cells with a transport buffer (e.g., a sodium-containing buffer for NaDC3 or a specific buffer for OATs).
 - Initiate the uptake by adding the transport buffer containing 2-Ketoglutaric acid-13C2 and, if applicable, known inhibitors.
 - Incubate for a short, defined period (e.g., 1-10 minutes) where uptake is linear.
 - Stop the transport by rapidly washing the cells with an ice-cold stop buffer.
- Quantification:

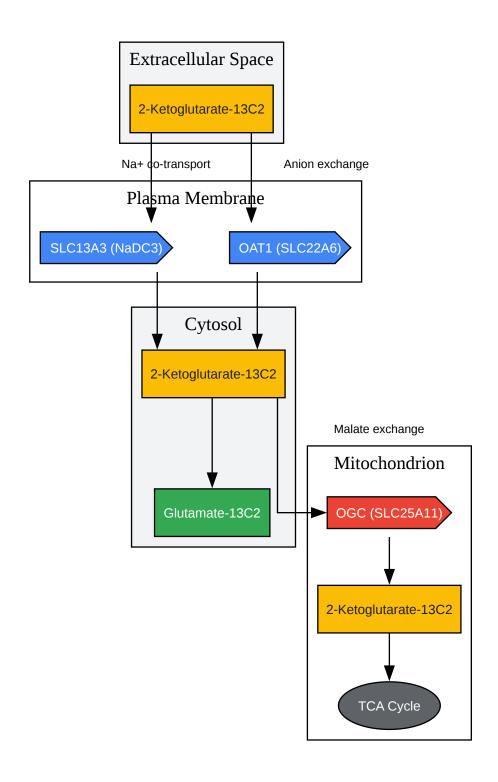


- Lyse the cells and extract metabolites as described in Protocol 1.
- Quantify the intracellular amount of 2-Ketoglutaric acid-13C2 using LC-MS.
- Normalize the uptake to the protein content in each well.
- Compare the uptake in transporter-expressing cells versus empty-vector control cells to determine the specific contribution of the transporter.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key transport pathways and experimental procedures.

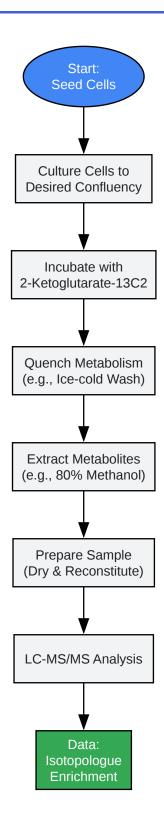




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Caption: Cellular transport pathways for 2-Ketoglutarate.

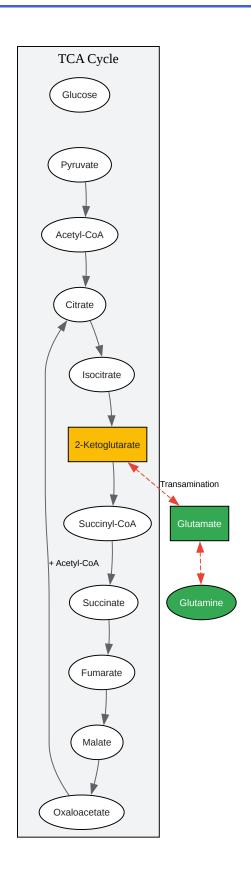




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Caption: Experimental workflow for 13C isotope tracing.





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Caption: Metabolic context of 2-Ketoglutarate.



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